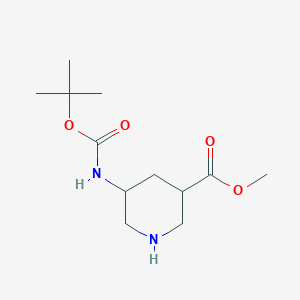
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Modification and Polymer Synthesis
5-tert-Butoxycarbonylamino-piperidine-3-carboxylic acid methyl ester is utilized in the chemical modification of biopolymers to create ethers and esters with tailored properties. These properties are influenced by factors such as functional groups, substitution degrees, and patterns. This chemical plays a crucial role in the development of xylan esters, particularly by enhancing the accessibility of reagents through biopolymer activation. This process enables the creation of xylan esters with potential applications in drug delivery systems and various other fields due to their ability to form spherical nanoparticles with a narrow size distribution (Petzold-Welcke et al., 2014).
Industrial and Pharmaceutical Synthesis
In the context of pharmaceuticals, this compound is significant in the synthetic pathways of complex drugs such as vandetanib. The synthesis process involves several stages, including substitution, deprotection, and methylation, highlighting the compound's versatility and crucial role in yielding products with commercial viability and scalability in industrial production (Mi, 2015).
Stereoselective Synthesis
The compound is a part of the family of chemicals used for stereoselective synthesis, particularly in the creation of structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines. These heterocycles form the structural core of many natural products and therapeutically relevant compounds, indicating the compound's importance in medicinal chemistry and drug development (Philip et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXTMHXWFFYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




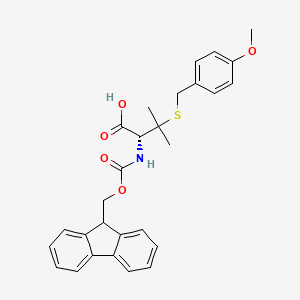
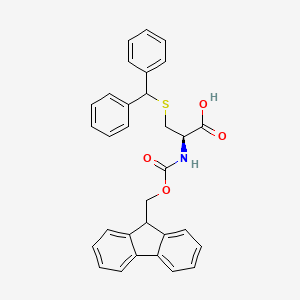




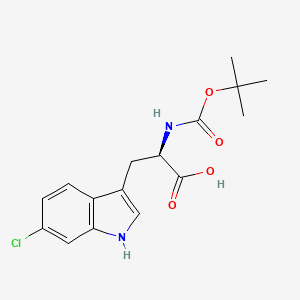



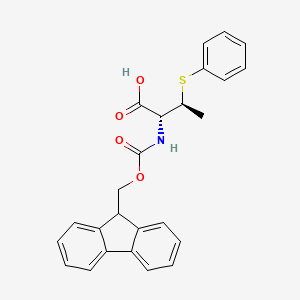
![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)
